molecular formula C13H19BrO B14766897 1-Bromo-4-(t-butyl)-2-isopropoxybenZene

1-Bromo-4-(t-butyl)-2-isopropoxybenZene

Cat. No.: B14766897
M. Wt: 271.19 g/mol
InChI Key: BMEHOHYIXYRFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(t-butyl)-2-isopropoxybenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, along with tert-butyl and isopropoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(t-butyl)-2-isopropoxybenzene typically involves the bromination of 4-(t-butyl)-2-isopropoxybenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(t-butyl)-2-isopropoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.

Major Products Formed

    Substitution Reactions: Formation of 4-(t-butyl)-2-isopropoxyphenol or 4-(t-butyl)-2-isopropoxyaniline.

    Oxidation Reactions: Formation of 4-(t-butyl)-2-isopropoxyquinone.

    Reduction Reactions: Formation of 4-(t-butyl)-2-isopropoxybenzene.

Scientific Research Applications

1-Bromo-4-(t-butyl)-2-isopropoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(t-butyl)-2-isopropoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the bulky substituents on the benzene ring influence the compound’s reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the presence of the tert-butyl and isopropoxy groups can affect the compound’s steric and electronic properties, modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-tert-butylbenzene: Similar structure but lacks the isopropoxy group.

    1-Bromo-2-isopropoxybenzene: Similar structure but lacks the tert-butyl group.

    4-tert-butyl-2-isopropoxyphenol: Similar structure but with a hydroxyl group instead of bromine.

Uniqueness

1-Bromo-4-(t-butyl)-2-isopropoxybenzene is unique due to the combination of the bromine atom, tert-butyl group, and isopropoxy group on the benzene ring. This unique combination imparts specific chemical and physical properties to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

1-bromo-4-tert-butyl-2-propan-2-yloxybenzene

InChI

InChI=1S/C13H19BrO/c1-9(2)15-12-8-10(13(3,4)5)6-7-11(12)14/h6-9H,1-5H3

InChI Key

BMEHOHYIXYRFEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(C)(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.